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molecular formula C13H16O2 B1216059 Methyl 2-methylprop-2-enoate;styrene CAS No. 25034-86-0

Methyl 2-methylprop-2-enoate;styrene

Cat. No. B1216059
M. Wt: 204.26 g/mol
InChI Key: ADFPJHOAARPYLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05262504

Procedure details

In a 0.5-liter reactor equipped with a stirrer were placed 100 ml of styrene and 10.0 mmol as aluminum atom of methylaluminoxane obtained in the above Example 1 (1), and the resultant was stirred at the polymerization temperature of 40° C. for 30 minutes. Subsequently, 0.05 mmol as titanium atom of pentamethylcyclopentadienyltitanium trimethoxide was added, followed by 100 ml of methyl methacrylate. Then, polymerization was carried out at 70° C. for 4 hours with stirring. After the reaction was over, methanol was poured to stop the reaction. Further, a mixture of methanolhydrochloric acid was added to decompose the catalyst components. Then, washing with methanol was repeated three times. The yield of thus obtained styrene-methyl methacrylate copolymer was 4.3 g. Intrinsic viscosity measured in 1,2,4-trichlorobenzene at 135° C. was 0.48 dl/g.
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
methylaluminoxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Example 1 ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
pentamethylcyclopentadienyltitanium trimethoxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:14][CH3:15])(=[O:13])[C:10]([CH3:12])=[CH2:11]>C[O-].C[O-].C[O-].C[Ti](C)(C)(C)(C)C1C=CC=C1.CO>[CH3:12][C:10]([C:9]([O:14][CH3:15])=[O:13])=[CH2:11].[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Two
Name
methylaluminoxane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Example 1 ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Step Five
Name
pentamethylcyclopentadienyltitanium trimethoxide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C[O-].C[O-].C[O-].C[Ti](C1C=CC=C1)(C)(C)(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the resultant was stirred at the polymerization temperature of 40° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 0.5-liter reactor equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
Then, polymerization
WAIT
Type
WAIT
Details
was carried out at 70° C. for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
was poured
CUSTOM
Type
CUSTOM
Details
the reaction
ADDITION
Type
ADDITION
Details
Further, a mixture of methanolhydrochloric acid
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
Then, washing with methanol
CUSTOM
Type
CUSTOM
Details
measured in 1,2,4-trichlorobenzene at 135° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC(=C)C(=O)OC.C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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